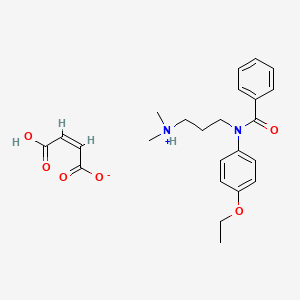
N-(3-(Dimethylamino)propyl)-4'-ethoxybenzanilide maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it suitable for a range of applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate typically involves the reaction of 4’-ethoxybenzanilide with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include lead acetate, which has been shown to increase the reaction rate even for esters with high steric factors .
Industrial Production Methods
In industrial settings, the production of N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of hydrocarbon solvents like toluene is common in these processes .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted benzanilides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The dimethylamino group provides pH responsiveness, allowing the compound to undergo conformational changes in different pH environments. This property is particularly useful in drug delivery systems, where the compound can release its payload in response to the acidic environment of target cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-(Dimethylamino)propyl)methacrylamide: Similar in structure but used primarily in polymer synthesis.
N-(3-(Dimethylamino)propyl)acetamide: Used as a sodium channel blocker and in the synthesis of polyurethane foams.
Uniqueness
N-(3-(Dimethylamino)propyl)-4’-ethoxybenzanilide maleate stands out due to its unique combination of an ethoxybenzanilide moiety and a dimethylamino group, which imparts both hydrophilicity and pH responsiveness. This makes it particularly suitable for applications in drug delivery and gene therapy, where controlled release and biocompatibility are crucial .
Properties
CAS No. |
101404-38-0 |
|---|---|
Molecular Formula |
C24H30N2O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-(N-benzoyl-4-ethoxyanilino)propyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C20H26N2O2.C4H4O4/c1-4-24-19-13-11-18(12-14-19)22(16-8-15-21(2)3)20(23)17-9-6-5-7-10-17;5-3(6)1-2-4(7)8/h5-7,9-14H,4,8,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
LPHIUKUTDYGUHJ-BTJKTKAUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N(CCC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CCC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


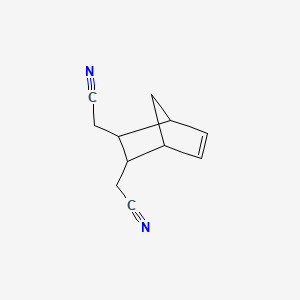
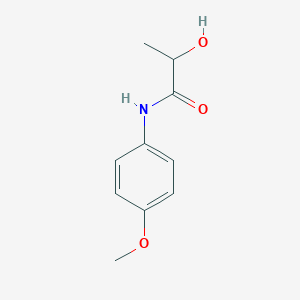
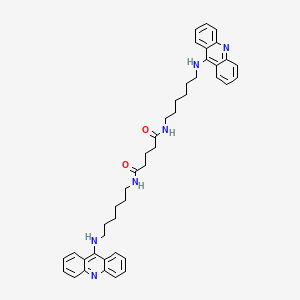
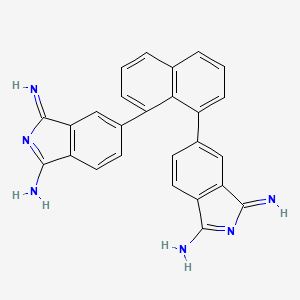
![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
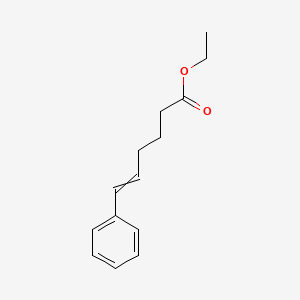
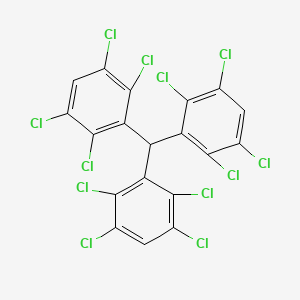

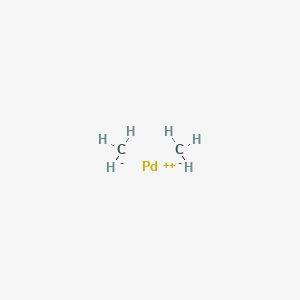
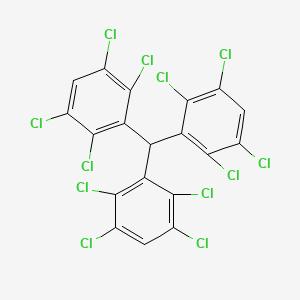
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
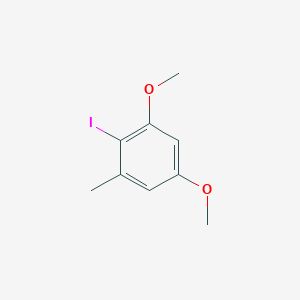
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
